molecular formula C15H20ClNO4 B12999422 N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B12999422
M. Wt: 313.77 g/mol
InChI Key: NWPJFWHVINRFMY-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide is a specialized acetamide derivative characterized by a tert-butyl group, a 2-chloro-6-ethoxy-4-formylphenoxy moiety, and an acetamide backbone.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

N-tert-butyl-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide

InChI

InChI=1S/C15H20ClNO4/c1-5-20-12-7-10(8-18)6-11(16)14(12)21-9-13(19)17-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,19)

InChI Key

NWPJFWHVINRFMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-6-ethoxy-4-formylphenol with an appropriate halogenating agent.

    Acetamide Formation: The phenoxy intermediate is then reacted with tert-butylamine and acetic anhydride under controlled conditions to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Chromatographic Behavior: Rf values vary significantly with substituent polarity. For example, compound 30 (Rf = 0.32) and compound 31 (Rf = 0.28) show lower mobility than compound 5g (Rf = 0.50), reflecting differences in hydrophobicity .

Functional Group Analysis

  • Chloro vs. Fluoro Substituents: The target compound’s 2-chloro group (vs. 2-fluoro in compound 30) may enhance lipophilicity and alter metabolic stability due to chlorine’s larger atomic radius and stronger electron-withdrawing effects .
  • Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound (vs. hydroxy in compound 29 from ) could reduce hydrogen-bonding capacity, impacting solubility and receptor interactions .

Pharmacological and Industrial Relevance

  • Medicinal Potential: highlights acetamide derivatives (e.g., N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide) as medicinal compounds, suggesting the target compound’s tert-butyl and chloro substituents may optimize pharmacokinetic profiles .
  • Synthetic Challenges: The tert-butyl group in the target compound may require specialized reagents (e.g., tert-butylamine) and optimized conditions (e.g., triethylamine as a base) to mitigate steric effects during coupling reactions, as seen in .

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